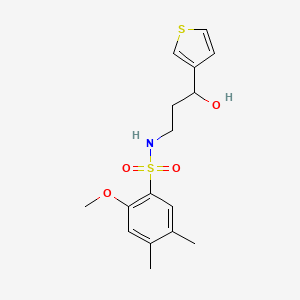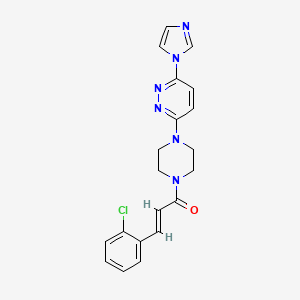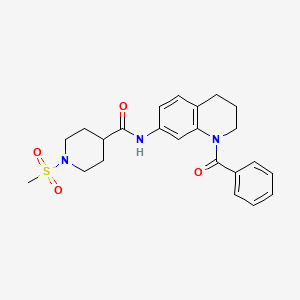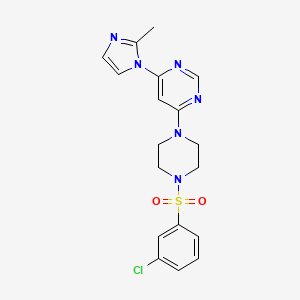
3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a chemical compound. It’s used as a building block in organic synthesis . It’s also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis . The synthesis also involves a Matteson–CH2–homologation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis : 3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide and its derivatives have been synthesized through complex chemical processes involving elimination, reduction, and bromination reactions. These processes are integral in the preparation of non-peptide CCR5 antagonists, showcasing the compound's relevance in medicinal chemistry (Bi, 2014).
Structural Characterization : Advanced techniques such as NMR, MS, and IR spectroscopy have been employed to characterize the structure of these compounds. This indicates the importance of these compounds in scientific research, particularly in the field of chemistry and drug design (Cheng De-ju, 2014).
Biological Applications
CCR5 Antagonist Research : Various studies have synthesized and characterized benzamide derivatives as non-peptide CCR5 antagonists. These antagonists are significant in the field of immunology and virology, particularly in research related to HIV/AIDS (H. Bi, 2015).
Antimicrobial Studies : The compound's derivatives have shown potential in antimicrobial studies. Research has been conducted to evaluate the antimicrobial activity of benzamide derivatives, which contributes to the development of new antibacterial agents (D. G. Anuse et al., 2019).
Additional Applications
Metal Complexes and Antibacterial Activity : Some studies have focused on synthesizing metal complexes of benzamides and evaluating their antibacterial activity. This indicates the compound's versatility in forming complexes with metals and potential application in developing antibacterial agents (E. Khatiwora et al., 2013).
Anti-Arrhythmic Activity : Research into piperidine-based derivatives, which include benzamides, has shown potential in the development of anti-arrhythmic drugs. This suggests the compound's significance in cardiovascular drug research (H. Abdel‐Aziz et al., 2009).
Eigenschaften
IUPAC Name |
3-bromo-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-8-6-7-14(13-15)16(20)18-9-2-5-12-19-10-3-1-4-11-19/h6-8,13H,1,3-4,9-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJXOAAKNCZIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)


![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)




![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)
![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)
![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)